![molecular formula C7H5Br2NO2 B1452021 Methyl 2,6-dibromonicotinate CAS No. 1009735-22-1](/img/structure/B1452021.png)
Methyl 2,6-dibromonicotinate
Overview
Description
“Methyl 2,6-dibromonicotinate” is a chemical compound with the molecular formula C7H5Br2NO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “Methyl 2,6-dibromonicotinate” consists of seven carbon atoms, five hydrogen atoms, two bromine atoms, one nitrogen atom, and two oxygen atoms . The molecular weight of the compound is 294.93 g/mol.
Scientific Research Applications
Methylation in Bacteria
A study conducted by Neilson et al. (1988) explored the O-methylation of 2,6-dibromophenol in cell extracts prepared from various bacteria. The study found that this process was enzymatic, indicating the significance of methylation reactions of halogenated phenols as an alternative to biodegradation.
mRNA Methylation and Regulation
Research by Meyer et al. (2012) presented a method for transcriptome-wide localization of m(6)A, a common base modification of mRNA. This modification exhibits tissue-specific regulation, suggesting its role in the epigenetic regulation of the mammalian transcriptome.
Pharmacogenetics of Methyltransferase Enzymes
A study by Weinshilboum et al. (1999) highlighted the importance of methyltransferase enzymes in the biotransformation of various compounds. The study emphasized the clinical significance of the thiopurine methyltransferase genetic polymorphism in the variability of drug metabolism and toxicity.
Methylated DNA as Cancer Biomarkers
A joint workshop discussed in the study by Kagan et al. (2007) highlighted the potential of methylated DNA sequences as cancer biomarkers. The focus was on the standardization of methods and tools for the application of these biomarkers in clinical settings.
Induced Resistance in Plants
Ortega et al. (1998) Ortega, Steiner, & Dehne, 1998) researched the application of Methyl 2,6-Dichlorisonicotinate in inducing resistance in apple plants against Venturia inaequalis, a fungal pathogen. Their work provided insights into the mechanisms of induced resistance in plants.
Role of Methyltransferases in Human Biology
Horning et al. (2016) Horning, Suciu, Ghadiri, Ulanovskaya, Matthews, Lum, Backus, Brown, Rosen, & Cravatt, 2016) explored the role of methyltransferases in human biology. Their research involved developing chemical proteomic probes to profile and enrich a significant number of methyltransferases from human cancer cell lysates.
Methylation in Histone Modification
Lee et al. (2007) Lee, Villa, Trojer, Norman, Yan, Reinberg, Di Croce, & Shiekhattar, 2007) investigated the demethylation of histone H3 lysine 27 (H3K27) and its impact on genomic silencing. Their findings showed the importance of methylation in the regulation of gene expression.
Alternatives to Methyl Bromide in Agriculture
Research by Schneider et al. (2003) focused on alternatives to methyl bromide for pest and pathogen control in agriculture. This study is part of the effort to find sustainable and less harmful alternatives to widely used fumigants.
properties
IUPAC Name |
methyl 2,6-dibromopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHKFKXWRPVKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673209 | |
Record name | Methyl 2,6-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dibromonicotinate | |
CAS RN |
1009735-22-1 | |
Record name | Methyl 2,6-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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